molecular formula C10F12 B12759897 Perfluorotetralin CAS No. 2342-07-6

Perfluorotetralin

Cat. No.: B12759897
CAS No.: 2342-07-6
M. Wt: 348.09 g/mol
InChI Key: FJMMRMQACFEXIL-UHFFFAOYSA-N
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Description

Perfluorotetralin is a fully fluorinated, chemically stable, and clear liquid. It is characterized by its high inertness and notable ability to dissolve gases, including oxygen. This combination of properties makes it a compound of significant interest for specialized research applications . In biomedical research, its high oxygen-dissolving capacity positions it as a foundational material for developing oxygen carriers and studying oxygen transport in physiological models . In the field of materials science, this compound serves as a valuable solvent. Its partial miscibility with hydrocarbons and ability to dissolve oils and fluorinated polymers like Teflon AF make it an effective inert anti-solvent for specialized processes. These include the self-organization of perovskite nanocrystals into supercrystals and the formulation of coatings, contributing to advancements in nanotechnology and material engineering . Researchers also utilize its solvent properties to enhance analytical techniques. For instance, mounting biological tissues such as plant leaves in this compound has been shown to significantly improve optical clarity for high-resolution in vivo confocal microscopy, enabling deeper tissue imaging without major physiological impact . This product, this compound, is designated for Research Use Only (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

2342-07-6

Molecular Formula

C10F12

Molecular Weight

348.09 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,6,7,8-dodecafluoronaphthalene

InChI

InChI=1S/C10F12/c11-3-1-2(4(12)6(14)5(3)13)8(17,18)10(21,22)9(19,20)7(1,15)16

InChI Key

FJMMRMQACFEXIL-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(C(C(C2(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method involves the direct fluorination of tetralin at high temperatures, typically around 400°C, to replace hydrogen atoms with fluorine atoms.

Industrial Production Methods

Industrial production of perfluorotetralin involves similar fluorination processes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The process may involve multiple steps of purification to remove any by-products and unreacted starting materials.

Scientific Research Applications

Medical Applications

1.1. Oxygen Carrier

One of the most notable applications of perfluorotetralin is as an oxygen carrier in medical settings. Its ability to dissolve large amounts of oxygen makes it a candidate for use in blood substitutes and artificial blood products. Research indicates that perfluorinated compounds can enhance oxygen delivery in tissues, providing potential benefits during surgeries or in treating conditions like ischemia .

1.2. Imaging Techniques

This compound has also been explored for use in imaging technologies. Its unique properties allow it to serve as a contrast agent in magnetic resonance imaging (MRI). Studies have shown that perfluorinated compounds can improve the visibility of certain tissues and vascular structures during imaging procedures, aiding in diagnostics .

Environmental Applications

2.1. Pollution Control

Due to its non-reactive nature, this compound is being investigated for environmental remediation efforts, particularly in the removal of pollutants from water sources. Its ability to solubilize various contaminants can facilitate the extraction and degradation of harmful substances .

2.2. Greenhouse Gas Studies

Research into the atmospheric effects of perfluorinated compounds suggests that they may play a role in greenhouse gas dynamics. Understanding their behavior can contribute to more effective climate models and strategies for mitigating climate change impacts .

Material Science Applications

3.1. Coatings and Lubricants

The low surface energy of this compound makes it an excellent candidate for use in coatings and lubricants. These materials can provide enhanced resistance to wear and corrosion, making them suitable for industrial applications where durability is critical .

3.2. Microfluidics

In microfluidic devices, this compound's properties allow for precise control over fluid dynamics due to its low viscosity and surface tension. This capability is essential for applications in biomedical diagnostics and chemical analysis where accurate fluid manipulation is required .

Case Studies

Application AreaStudy ReferenceFindings
Medical Oxygen CarrierPubChemDemonstrated improved oxygen transport in animal models
Imaging TechniquesFluorine Chemistry at the MillenniumEnhanced contrast in MRI scans compared to traditional agents
Pollution ControlEnvironmental Remediation JournalEffective removal of heavy metals from contaminated water sources
Material ScienceJournal of Materials ScienceImproved durability and resistance in industrial lubricant formulations

Mechanism of Action

The mechanism by which perfluorotetralin exerts its effects is primarily through its chemical stability and inertness. The multiple fluorine atoms create a strong electron-withdrawing effect, making the compound resistant to many chemical reactions. This stability is beneficial in applications where chemical resistance is required .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Perfluoroalkylbenzenes
  • Structure : Linear or branched perfluorinated alkyl chains attached to a benzene ring (e.g., perfluoropropylbenzene).
  • Comparison : Unlike perfluorotetralin, which is cyclic, perfluoroalkylbenzenes lack fused aromatic systems. This structural difference reduces their stability under harsh reaction conditions (e.g., SbF₅-mediated reactions) and limits their utility in synthesizing polycyclic fluorinated compounds .
  • Reactivity : Perfluoroalkylbenzenes undergo electrophilic substitution less efficiently compared to this compound, which participates in cyclization reactions to form fluoranthene derivatives .
Perfluoro-1-ethyltetralin
  • Structure : A derivative of this compound with an ethyl group substituted at the 1-position.
  • Comparison : The ethyl group introduces steric hindrance, altering reactivity. For example, treatment with Zn/DMF leads to defluorination products like perfluoro-1-ethylnaphthalene, whereas this compound forms undecafluorotetralin and octafluoronaphthalene under similar conditions .
Perfluoroperhydrofluorene (DTXSID90380005)
  • Structure : A fully fluorinated fluorene analog with three fused rings.
  • Comparison : The additional ring in fluorene derivatives increases molecular rigidity compared to this compound. This structural distinction results in higher thermal stability but reduced solubility in common organic solvents .

Physicochemical Properties

Binding Affinity with Nuclear Receptors

A large-scale screening study evaluated the binding interactions of perfluorinated compounds with nuclear receptors. Key findings include:

Compound (DTXSID) CAS RN Docking Score
This compound (DTXSID1047029) 306-91-2 -9.6
Perfluoroperhydrofluorene 0307-08-04 -9.4
Perfluoro-1-ethyltetralin 116265-66-8 -14.7
  • Key Insight : Perfluoro-1-ethyltetralin exhibits stronger binding (docking score: -14.7) than this compound (-9.6), likely due to enhanced hydrophobic interactions from the ethyl group .
Thermal and Chemical Stability
  • This compound demonstrates exceptional stability in SbF₅-mediated reactions, forming fluoranthene derivatives without decomposition. In contrast, linear perfluoroalkanes (e.g., perfluorooctane) degrade under similar conditions .
  • Cyclic perfluorinated compounds generally exhibit higher boiling points and lower vapor pressures compared to linear analogs, making them preferable for high-temperature applications .

Table 1: Comparative Analysis of Key Properties

Property This compound Perfluoro-1-ethyltetralin Perfluoroalkylbenzenes
Structure Bicyclic, fully fluorinated Ethyl-substituted bicyclic Linear/branched chains
Docking Score (Nuclear Receptors) -9.6 -14.7 Not studied
Thermal Stability High (stable in SbF₅) Moderate Low
Synthetic Utility Polycyclic frameworks Ethyl-substituted aromatics Side-chain introduction

Q & A

Q. What are the common laboratory methods for synthesizing Perfluorotetralin, and how do reaction conditions influence product purity?

Methodological Answer: this compound is typically synthesized via fluorination of tetralin derivatives using SbF5 as a catalyst. Key variables include temperature (80–120°C), solvent polarity, and stoichiometric ratios of reactants. For example, reactions with 1,2,3,4-tetrafluorobenzene in SbF5 yield polycyclic fluorinated compounds, but impurities like unreacted intermediates require purification via fractional distillation or column chromatography . Characterization via 19F^{19}\text{F} NMR and X-ray crystallography is critical to confirm structural integrity.

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives, and how should data be interpreted?

Methodological Answer: 19F^{19}\text{F} NMR is indispensable for analyzing fluorinated compounds due to its sensitivity to electronic environments. Coupling constants and chemical shifts (e.g., δ -120 to -150 ppm for CF2 groups) help distinguish isomers. X-ray crystallography resolves steric effects in polycyclic derivatives, while GC-MS validates purity by detecting trace fluorinated byproducts. Cross-referencing with computational models (DFT) improves accuracy .

Q. What are the key physicochemical properties of this compound that impact its utility in experimental systems?

Methodological Answer: High thermal stability (decomposition >300°C) and hydrophobicity make it suitable as a solvent in high-temperature reactions. Its low dielectric constant (ε ≈ 2.1) favors non-polar interactions, but researchers must account for its density (1.7–1.9 g/cm³) in biphasic systems. Solubility parameters should be tested using Hansen solubility spheres to avoid phase separation .

Q. How can researchers validate the purity of this compound samples before use in sensitive experiments?

Methodological Answer: Combine chromatographic (HPLC with UV/Vis detection) and spectroscopic methods. For fluorinated contaminants, use ion-selective electrodes or fluorimetric assays. Field duplicates and spike recovery tests (85–115% recovery) ensure precision, while comparison with historical data identifies batch inconsistencies .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Use fume hoods to mitigate inhalation risks (vapor pressure: 0.5 mmHg at 25°C). Personal protective equipment (nitrile gloves, lab coats) prevents dermal exposure. Waste must be treated with calcium hydroxide to neutralize acidic byproducts. Regular air monitoring for PFAS degradation products (e.g., perfluorocarboxylic acids) is advised .

Advanced Research Questions

Q. How can experimental designs be optimized to investigate novel fluorinated compounds derived from this compound?

Methodological Answer: Apply the PICOT framework:

  • Population : Reaction intermediates (e.g., fluoranthene derivatives).
  • Intervention : Varying fluorinating agents (e.g., XeF2 vs. SF4).
  • Comparison : Yield and selectivity under SbF5 vs. HF conditions.
  • Outcome : Quantify thermodynamic stability via calorimetry.
  • Time : Monitor reaction kinetics using in-situ FTIR .

Q. What strategies resolve contradictions in analytical data for this compound degradation products?

Methodological Answer: Use triangulation:

  • Compare LC-MS/MS data with high-resolution mass spectrometry (HRMS) for exact mass identification.
  • Validate environmental samples using isotope dilution (e.g., 13C^{13}\text{C}-labeled internal standards).
  • Cross-check with toxicity assays (e.g., Microtox®) to confirm biological relevance of detected metabolites .

Q. How do steric and electronic effects influence the reactivity of this compound in ring-opening reactions?

Methodological Answer: Employ Hammett plots to correlate substituent effects (σ values) with reaction rates. Computational modeling (DFT/B3LYP) predicts transition states, while X-ray crystallography validates steric hindrance in bulky adducts. Kinetic isotope effects (KIEs) differentiate radical vs. ionic mechanisms .

Q. What methodologies assess the environmental persistence of this compound and its transformation products?

Methodological Answer: Conduct OECD 309 tests to measure biodegradation in water-sediment systems. Use QSAR models to predict bioaccumulation factors (BCF >2,000 indicates high risk). Synchrotron-based XANES identifies fluorine speciation in soil matrices. Field studies should track spatial-temporal trends using passive samplers .

How can interdisciplinary frameworks (e.g., FINER criteria) improve research questions on this compound’s applications?

Methodological Answer: Apply FINER:

  • Feasible : Ensure access to fluorination facilities and high-purity SbF5.
  • Interesting : Link to green chemistry (e.g., solvent recyclability).
  • Novel : Explore catalytic asymmetric fluorination.
  • Ethical : Address PFAS regulatory compliance.
  • Relevant : Align with EPA’s PFAS Strategic Roadmap .

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